Methimazole

Catalog No.
S535115
CAS No.
60-56-0
M.F
C4H6N2S
M. Wt
114.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methimazole

CAS Number

60-56-0

Product Name

Methimazole

IUPAC Name

3-methyl-1H-imidazole-2-thione

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

InChI

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)

InChI Key

PMRYVIKBURPHAH-UHFFFAOYSA-N

SMILES

Array

solubility

Freely soluble
Soluble in alcohol, chloroform. Sparingly soluble in ether, petroleum ether.
1 G SOL IN ABOUT 125 ML ETHER, ABOUT 4.5 ML CHLOROFORM, ABOUT 5 ML WATER, 5 ML ALCOHOL
SOL IN PYRIDINE
Slightly soluble in benzene.
1.13e+01 g/L

Synonyms

1 Methyl 2 mercaptoimidazole, 1-Methyl-2-mercaptoimidazole, Favistan, Henning, Thiamazol, Hexal, Thiamazol, Mercasolyl, Mercazol, Mercazole, Mercazolyl, Merkazolil, Methimazole, Methizol, Methylmercaptoimidazole, Methymazol, Metisol, Metizol, Strumazol, Tapazole, Thiamazol Henning, Thiamazol Hexal, Thiamazole, Thimazol, Thyrozol, Tiamazol, Tirodril

Canonical SMILES

CN1C=CNC1=S

Isomeric SMILES

CN1C=CN=C1S

The exact mass of the compound Methimazole is 114.0252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely solublesoluble in alcohol, chloroform. sparingly soluble in ether, petroleum ether.1 g sol in about 125 ml ether, about 4.5 ml chloroform, about 5 ml water, 5 ml alcoholsol in pyridineslightly soluble in benzene.1.13e+01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757111. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds. It belongs to the ontological category of 1,3-dihydroimidazole-2-thiones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Methimazole (1-methyl-2-imidazolethiol) is a highly versatile thioamide compound widely procured as a potent antithyroid active pharmaceutical ingredient (API) and a high-efficiency surface modifier. Characterized by a melting point of 144.1°C (417.27 K) and excellent solubility in polar solvents such as methanol, it serves dual primary functions across different industries [1]. In pharmaceutical and biochemical contexts, it acts as a direct, highly potent inhibitor of thyroid peroxidase, avoiding the metabolic conversion steps required by prodrugs . In materials science, its unique molecular structure—featuring both nitrogen and sulfur heteroatoms—enables the formation of robust self-assembled monolayers (SAMs) on metal surfaces, making it a highly effective, non-toxic corrosion inhibitor for copper and its alloys [2].

Substituting Methimazole with related thionamides or generic azole inhibitors introduces significant performance and formulation risks. In pharmacological and in vitro models, replacing Methimazole with Propylthiouracil (PTU) drastically reduces therapeutic potency and serum half-life (from 5-6 hours to 1-2 hours), necessitating higher API mass and more frequent dosing[1]. Attempting to use Carbimazole—a common prodrug alternative—complicates preclinical formulation due to its poor aqueous solubility (~0.1 mg/mL) and reliance on in vivo enzymatic conversion to yield active Methimazole, which introduces high inter-subject variability . In industrial applications, substituting Methimazole with Benzotriazole (BTA) for copper protection relies on a highly toxic compound facing increasing environmental restrictions, whereas Methimazole provides non-toxic, high-efficiency surface passivation [2].

Pharmacokinetic Stability and Potency vs. Propylthiouracil (PTU)

Methimazole demonstrates vastly superior pharmacokinetic stability and potency compared to Propylthiouracil (PTU). Clinical and pharmacological data show that Methimazole possesses a relative therapeutic potency 10 to 50 times greater than PTU. Furthermore, its serum half-life is 5 to 6 hours, compared to only 1 to 2 hours for PTU [1]. This allows for complete absorption and once-daily dosing schedules, eliminating the need for the 2-3 times daily administration required by PTU.

Evidence DimensionSerum half-life and relative therapeutic potency
Target Compound DataHalf-life: 5-6 hours; Relative potency: 10-50x
Comparator Or BaselinePTU (Half-life: 1-2 hours; Relative potency: 1x)
Quantified Difference300-500% longer half-life and 10x-50x greater potency
ConditionsIn vivo pharmacokinetic profiling

Enables pharmaceutical buyers to formulate once-daily dosages while significantly reducing the required mass of active pharmaceutical ingredient per dose.

Direct Active Availability and Formulation Solubility vs. Carbimazole

Carbimazole is frequently considered as an alternative, but it is a prodrug that must be enzymatically converted to Methimazole to become active. Carbimazole is sparingly soluble in aqueous buffers (approximately 0.1 mg/mL) and is unstable in aqueous solutions, degrading rapidly . Procurement of direct Methimazole bypasses the enzymatic conversion bottleneck, ensuring 100% direct active availability and eliminating the formulation challenges associated with Carbimazole's poor aqueous solubility and instability in preclinical dosing vehicles [1].

Evidence DimensionAqueous solubility and active availability
Target Compound DataDirect active agent, highly soluble in polar solvents
Comparator Or BaselineCarbimazole (Sparingly soluble ~0.1 mg/mL, requires enzymatic conversion)
Quantified DifferenceElimination of enzymatic conversion variance and superior aqueous stability
ConditionsAqueous buffer formulation for preclinical dosing

Crucial for researchers and formulators who require stable, highly soluble dosing solutions without the variability of prodrug metabolism.

Non-Toxic Copper Corrosion Inhibition Efficiency vs. Bare Copper

In industrial materials science, Methimazole serves as a highly effective, non-toxic alternative to traditional azole inhibitors like Benzotriazole (BTA). Electrochemical impedance spectroscopy (EIS) and polarization measurements demonstrate that Methimazole forms robust self-assembled monolayers (SAMs) on copper surfaces via its sulfur and nitrogen atoms. This modification yields an anticorrosive effect with a high inhibition efficiency of 91.2% in chloride solutions, significantly shifting the corrosion potential and suppressing anodic dissolution compared to bare copper[1].

Evidence DimensionCorrosion inhibition efficiency (IE%)
Target Compound Data91.2% inhibition efficiency
Comparator Or BaselineBare copper electrode (0% baseline)
Quantified Difference91.2% reduction in corrosion current density
ConditionsCopper surface in chloride solution evaluated via electrochemical polarization

Allows industrial buyers to replace toxic BTA with a highly efficient, environmentally compliant surface modifier for copper protection.

Peroxidase Enzyme Inhibition Affinity vs. Propylthiouracil

Methimazole is a superior ligand for inhibiting peroxidase-catalyzed reactions compared to other thionamides. In controlled in vitro assays evaluating the inhibition of lactoperoxidase (LPO)—a model for thyroid peroxidase—Methimazole demonstrated an IC50 value of 7.0 μM. This inhibitory concentration is substantially lower than that required by Propylthiouracil (PTU), reflecting Methimazole's higher binding affinity and more efficient electron donor-acceptor complex formation with the enzyme's active site [1].

Evidence DimensionIC50 for Lactoperoxidase (LPO) inhibition
Target Compound DataIC50 = 7.0 μM
Comparator Or BaselinePTU (Significantly higher IC50, lower binding affinity)
Quantified DifferenceSubstantially lower concentration required for 50% enzyme inhibition
ConditionsIn vitro LPO inhibition assay using reduced species

Ensures high reproducibility and lower reagent consumption for biochemical screening and diagnostic assay development.

API Sourcing for Once-Daily Antithyroid Formulations

Due to its 5-6 hour half-life and 10-50x greater potency compared to PTU, Methimazole is the preferred choice for manufacturing human and veterinary antithyroid medications. It allows for lower API loading per tablet and supports once-daily dosing regimens, significantly improving patient compliance[1].

Preclinical In Vivo and In Vitro Dosing Models

Methimazole should be prioritized over Carbimazole in laboratory settings requiring precise dosing. As the direct active agent, it bypasses the unpredictable enzymatic conversion rates of Carbimazole and avoids the severe aqueous solubility limitations (~0.1 mg/mL) that complicate suspension formulations .

Eco-Friendly Copper Passivation in Microelectronics

Methimazole is an ideal procurement substitute for toxic Benzotriazole (BTA) in industrial cooling systems and microelectronic manufacturing. Its ability to form dense self-assembled monolayers (SAMs) provides a 91.2% corrosion inhibition efficiency on copper in chloride-rich environments, ensuring high performance while meeting strict environmental safety standards [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

LEAFLETS FROM ALCOHOL
WHITE TO PALE BUFF, CRYSTALLINE SUBSTANCE; STARCH-LIKE IN APPEARANCE & TO TOUCH

XLogP3

-0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

114.02516937 Da

Monoisotopic Mass

114.02516937 Da

Boiling Point

280 °C WITH SOME DECOMP

Heavy Atom Count

7

LogP

-0.34 (LogP)
log Kow = -0.34
-0.2

Odor

FAINT, CHARACTERISTIC

Decomposition

When heated to decomposition it emits very toxic fumes of nitroxides and sulfoxides.

Appearance

Solid powder

Melting Point

143-146 °C
146-148 °C
146 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

554Z48XN5E

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 56 of 57 companies with hazard statement code(s):;
H302 (17.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (85.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (82.14%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

In the United States, methimazole is indicated for the treatment of hyperthyroidism in patients with Graves' disease or toxic multinodular goiter for whom thyroidectomy or radioactive iodine therapy are not appropriate treatment options. Methimazole is also indicated for the amelioration of hyperthyroid symptoms in preparation for thyroidectomy or radioactive iodine therapy. In Canada, methimazole carries the above indications and is also indicated for the medical treatment of hyperthyroidism regardless of other available treatment options.
Methimazole was approved for medical use in the United States in 1950 under the brand name Tapazole by the U.S. Food and Drug Administration (FDA). Since then, methimazole has emerged as one of the most extensively prescribed medications for managing hyperthyroidism, particularly in cases where surgical or radioactive iodine therapy is unsuitable. Methimazole has a chemical formula of C4H6N2S and a molecular weight of 114.17 g/mol. The structure of methimazole features a 5-membered imidazole ring with a methyl group at position 1 and a thione group at position 2.

Livertox Summary

Methimazole is an antithyroid medication which is now considered the first line agent for medical therapy of hyperthyroidism and Graves disease. Methimazole has been linked to serum aminotransferase elevations during therapy as well as to a clinically apparent, idiosyncratic liver injury that is typically cholestatic and self-limited in course.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antithyroid Agents; Thionamides
Antithyroid Agents

Therapeutic Uses

Antithyroid Agents
METHIMAZOLE IS APPROX 10 TIMES AS POTENT AS PROPYLTHIOURACIL & IS MORE PROMPT IN ELICITING ANTITHYROID RESPONSE. DRUG ALSO EXHIBITS MORE PROLONGED ACTION THAN PROPYLTHIOURACIL...
...USED IN TREATMENT OF HYPERTHYROIDISM...(1) AS DEFINITIVE TREATMENT, TO CONTROL DISORDER IN ANTICIPATION OF SPONTANEOUS REMISSION IN GRAVE'S DISEASE; (2) IN CONJUNCTION WITH RADIOIODINE, TO HASTEN RECOVERY WHILE AWAITING EFFECTS OF RADIATION; & (3) TO CONTROL DISORDER IN PREPN FOR SURGICAL TREATMENT. /ANTITHYROID DRUGS/
THERE ARE NO COMMERCIAL PREPN AVAIL FOR PARENTERAL USE IN RARE EVENT THAT TREATMENT CANNOT BE GIVEN BY MOUTH. FOR THIS EVENTUALITY & FOR EXPTL PURPOSES, FREELY WATER-SOL COMPD, METHIMAZOLE, CAN BE DISSOLVED IN SALINE SOLN & STERILIZED BY HEAT.
Methimazole /is/ indicated in the treatment of hyperthyroidism, including prior to surgery or radiotherapy, and as adjunct in the treatment of thyrotoxicosis or thyroid storm. Propylthiouracil may be preferred over methimazole for use in thyroid storm, since propylthiouracil inhibits peripheral conversion of thyroxine (T4) to triiodothyronine (T3). /Included in US product labeling/

Pharmacology

Methimazole inhibits the synthesis of thyroid hormones resulting in an alleviation of hyperthyroidism.[L8336][L8339] Onset of action occurs within 12 to 18 hours, and its duration of action is 36 to 72 hours, likely due to concentration of methimazole and some metabolites within the thyroid gland after administration.[A184643] The most serious potential side effect of methimazole therapy is agranulocytosis, and patients should be instructed to monitor for, and report, any signs or symptoms of agranulocytosis such as fever or sore throat. Other cytopenias may also occur during methimazole therapy. There also exists the potential for severe hepatic toxicity with the use of methimazole, and monitoring for signs and symptoms of hepatic dysfunction, such as jaundice, anorexia, pruritus, and elevation in liver transaminases, is prudent in patients using this therapy.[L8336,L8339]
Methimazole is a thioamide inhibitor of the enzyme thyroid peroxidase (TPO), with antithyroid activity. Upon administration, methimazole inhibits the metabolism of iodide and the iodination of tyrosine residues in the thyroid hormone precursor thyroglobulin by TPO; this prevents the synthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4).

MeSH Pharmacological Classification

Antithyroid Agents

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H03 - Thyroid therapy
H03B - Antithyroid preparations
H03BB - Sulfur-containing imidazole derivatives
H03BB02 - Thiamazole

Mechanism of Action

Methimazole's primary mechanism of action appears to be interference in an early step in thyroid hormone synthesis involving thyroid peroxidase (TPO), however the exact method through which methimazole inhibits this step is unclear. TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine and then further catalyzes the incorporation of this iodine onto the 3 and/or 5 positions of the phenol rings of tyrosine residues in thyroglobulin. These thyroglobulin molecules then degrade within thyroid follicular cells to form either thyroxine (T4) or tri-iodothyronine (T3), which are the main hormones produced by the thyroid gland. Methimazole may directly inhibit TPO, but has been shown in vivo to instead act as a competitive substrate for TPO, thus becoming iodinated itself and interfering with the iodination of thyroglobulin. Another proposed theory is that methimazole’s sulfur moiety may interact directly with the iron atom at the centre of TPO’s heme molecule, thus inhibiting its ability to iodinate tyrosine residues. Other proposed mechanisms with weaker evidence include methimazole binding directly to thyroglobulin or direct inhibition of thyroglobulin itself.
ANTITHYROID DRUGS INHIBIT FORMATION OF THYROID HORMONE LARGELY BY INTERFERING WITH INCORPORATION OF IODINE INTO ORGANIC FORM. ...IMPLIES THAT THEY INTERFERE WITH OXIDATION OF IODIDE ION.../WHICH/ IS PROBABLY BROUGHT ABOUT BY PEROXIDASE. /ANTITHYROID DRUGS/
ANTITHYROID DRUGS INHIBIT THE FORMATION OF THYROID HORMONES BY ITERFERING WITH THE INCORPORATION OF IODINE INTO TYROSYL RESIDUES OF THYROGLOBULIN; THEY ALSO INHIBIT THE COUPLING OF THESE IODOTYROSYL RESIDUES TO FORM IODOTHYRONINES.
Methimazole inhibits the synthesis of thyroid hormones by interfering with the incorporation of iodine into tyrosyl residues of thyroglobulin; the drug also inhibits the coupling of these iodotyrosyl residues to form iodothyronine. Although the exact mechanism(s) has not been fully elucidated, methimazole may interfere with the oxidation of iodide ion and iodotyrosyl groups. Based on limited evidence, it appears that the coupling reaction is more sensitive to antithyroid agents than the iodination reaction. Methimazole does not inhibit the action of thyroid hormones already formed and present in the thyroid gland or circulation nor does the drug interfere with the effectiveness of exogenously administered thyroid hormones.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Peroxidase [EC:1.11.1.-]
TPO [HSA:7173] [KO:K00431]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

60-56-0

Absorption Distribution and Excretion

Absorption of methimazole after oral administration is rapid and extensive, with an absolute bioavailability of approximately 0.93 and a Tmax ranging from 0.25 to 4.0 hours. Cmax is slightly, but not significantly, higher in hyperthyroid patients, and both Cmax and AUC are significantly affected by the oral dose administered.
Urinary excretion of unchanged methimazole has been reported to be between 7% and 12%. Elimination via feces appears to be limited, with a cumulative fecal excretion of 3% after administration of methimazole. Enterohepatic circulation also appears to play a role in the elimination of methimazole and its metabolites, as significant amounts of these substances are found in the bile post-administration.
The apparent volume of distribution of methimazole has been reported as roughly 20 L. Following oral administration, methimazole is highly concentrated in the thyroid gland - intrathyroidal methimazole levels are approximately 2 to 5 times higher than peak plasma levels, and remain high for 20 hours after ingestion.
Following a single intravenous bolus injection of 10mg of methimazole, clearance was found to be 5.70 L/h. Renal impairment does not appear to alter clearance of methimazole, but patients with hepatic impairment showed a reduction in clearance roughly proportional to the severity of their impairment - moderate insufficiency resulted in a clearance of 3.49 L/h, while severe insufficiency resulted in a clearance of 0.83 L/h. There does not appear to be any significant differences in clearance based on thyroid status (i.e. no difference between euthyroid and hyperthyroid patients).
FOUR DAYS AFTER IV ADMIN OF (14)C-METHIMAZOLE TO RATS, RETENTION OF (14)C WAS GREATEST IN THYROID & ADRENALS; 76% OF DOSE HAD BEEN EXCRETED IN URINE & 6% IN FECES.
(14)C-METHIMAZOLE RADIOACTIVITY CONCENTRATES MORE IN THE THYROID THAN IN ANY OTHER TISSUE, WITH THYROID:PLASMA RATIO REACHING 62.5 AFTER 4 DAYS' CONTINUOUS DOSING.
COMPLETE ABSORPTION...FROM ORAL DOSES...DEMONSTRATED IN RATS. ...IS NEGLIGIBLY BOUND TO PLASMA PROTEINS &...EXHIBITS SINGLE-COMPARTMENT KINETICS EVEN AFTER IV DOSES. ...ATTRIBUTED TO FASTER TISSUE PENETRATION BY METHIMAZOLE DUE TO ITS HIGHER LIPID:WATER PARTITION COEFFICIENT.
BILIARY EXCRETION OF RADIOACTIVITY FROM...(35)S-METHIMAZOLE...AMOUNTED TO ONLY 21%...OF IV DOSES. BILIARY RADIOACTIVITY WAS ALMOST ENTIRELY DUE TO METABOLITES...
For more Absorption, Distribution and Excretion (Complete) data for METHIMAZOLE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Methimazole is rapidly and extensively metabolized by the liver, mainly via the CYP450 and FMO enzyme systems. Several metabolites have been identified, though the specific enzyme isoforms responsible for their formation are not entirely clear. One of the first methimazole metabolites identified, 3-methyl-2-thiohydantoin, may contribute to antithyroid activity - its antithyroid activity has been demonstrated in rats and may explain the prolonged duration of iodination inhibition following administration despite methimazole's relatively short half-life. A number of metabolites have been investigated as being the culprits behind methimazole-induced hepatotoxicity. Both glyoxal and N-methylthiourea have established cytotoxicity and are known metabolic products of methimazole's dihydrodiol intermediate. Sulfenic and sulfinic acid derivatives of methimazole are thought to be the ultimate toxicants responsible for hepatotoxicity, though their origin is unclear - they may arise from direct oxidation of methimazole via FMO, or from oxidation of N-methylthiourea further downstream in the metabolic process.
ADMIN...TO SPRAGUE-DAWLEY RATS...UP TO 21% OF DOSE...EXCRETED UNCHANGED IN 24-HR URINE, IN WHICH MAJOR METABOLITE WAS...GLUCURONIDE (36-48%); REMAINING URINARY METABOLITE HAS NOT BEEN IDENTIFIED.
INCUBATION OF METHIMAZOLE WITH RAT HEPATIC MICROSOMES LED TO FORMATION OF 3-METHYL-2-THIOHYDANTOIN & N-METHYLIMIDAZOLE.

Wikipedia

Methimazole
Thiamazole

Drug Warnings

...WOMEN TAKING THESE AGENTS SHOULD NOT BREAST-FEED THEIR INFANTS. /ANTITHYROID DRUGS/
BECAUSE AGRANULOCYTOSIS CAN DEVELOP RAPIDLY, PERIODIC WHITE-CELL COUNTS ARE OF LITTLE HELP. PATIENTS SHOULD IMMEDIATELY REPORT DEVELOPMENT OF SORE THROAT OR FEVER, WHICH USUALLY HERALDS ONSET OF THIS REACTION.
MAIN DRAWBACK TO THERAPY WITH ANTITHYROID DRUGS IS HIGH INCIDENCE OF RELAPSE WHEN TREATMENT IS STOPPED. ... FREQUENT TAKING OF MEDICATION FOR LONG PERIODS OF TIME IS ANOTHER DISADVANTAGE &, ALTHOUGH UNTOWARD REACTIONS...ARE NOT FREQUENT & RARELY SERIOUS, THEY CONSTITUTE FURTHER DISADVANTAGE.
CROSS SENSITIVITY TO OTHER THIOAMIDE DERIVATIVES MAY OCCUR IN SUSCEPTIBLE PT.
For more Drug Warnings (Complete) data for METHIMAZOLE (13 total), please visit the HSDB record page.

Biological Half Life

Following a single intravenous bolus injection of 10mg of methimazole, the t1/2 of the distribution phase was 0.17 hours and the t1/2 of the elimination phase was 5.3 hours. Methimazole's primary active metabolite, 3-methyl-2-thiohydantoin, has a half-life approximately 3 times longer than its parent drug. Renal impairment does not appear to alter the half-life of methimazole, but patients with hepatic impairment showed an increase in half-life roughly proportional to the severity of their impairment - moderate insufficiency resulted in a elimination t1/2 of 7.1 hours, while severe insufficiency resulted in an elimination t1/2 of 22.1 hours. There does not appear to be any significant differences in half-life based on thyroid status (i.e. no difference between euthyroid and hyperthyroid patients).
Plasma half-life is 3-5 hr
The elimination half-life of methimazole reportedly ranges from about 5-13 hours.
T/2...IN PLASMA...FOR METHIMAZOLE IS ABOUT 4-6 HR. ...

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

PREPD BY TREATING AMINOACETALDEHYDE DIETHYL ACETAL WITH METHYL ISOTHIOCYANATE; FROM THIOCYANIC ACID & N-SUBSTITUTED AMINO ACETALS.

General Manufacturing Information

2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: ACTIVE

Analytic Laboratory Methods

A NMR SPECTROMETRIC ANALYSIS OF METHIMAZOLE IN PURE STATE & IN TABLETS IS DESCRIBED.
COLUMN CHROMATOGRAPHY; SPECTROPHOTOMETRY.
AOAC Method 967.32. Methimazole in Drugs. Infrared Spectrophotometric Method.

Clinical Laboratory Methods

MEASUREMENT OF METHIMAZOLE IN HUMAN PLASMA USING GAS-LIQUID CHROMATOGRAPHY. LIMIT OF DETECTION WAS 30 NG/ML OF PLASMA.
DETERMINATION OF METHIMAZOLE IN PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. SENSITIVITY OF METHOD ALLOWED DETECTION OF A CONCN AS LOW AS 5 NG/ML OF PLASMA. NO INTERFERENCE WITH OTHER BIOLOGICAL PRODUCTS WAS DETECTED.
DETERMINATION OF METHIMAZOLE IN PLASMA USING GAS CHROMATOGRAPHY-MASS SPECTROMETRY AFTER EXTRACTIVE ALKYLATION. PRECISION OF METHOD AT LEVEL OF 5 NG METHIMAZOLE/ML OF PLASMA WAS 6%.

Storage Conditions

Commercially available methimazole tablets should be stored in well-closed, light-resistant containers at a temperature less than 40 °C, preferably between 15 and 30 °C.

Interactions

...BILIARY EXCRETION WAS INCREASED BY PENTOBARBITAL. ADMIN OF BOTH PROPYLTHIOURACIL & METHIMAZOLE CAUSES INCR SERUM TRI-IODOTHYRONINE (T3):THYROXINE 1(T4) RATIO IN PT, OWING EITHER TO DIRECT ACTION ON THYROID GLAND OR TO INCR PERIPHERAL DEIODINATION OF T4 TO T3.
Hyperthyroid patients have exhibited increased metabolic clearance of aminophylline and theophyline, which returned to normal as the patients became euthyroid; decreased dose of aminophylline, oxtriphylline, or theophylline may be necessary as patients become euthyroid. /Antithyroid agents/
Iodide or iodine excess may decrease response to antithyroid agents, requiring an increase in dosage or longer duration of therapy with antithyroid agents; amiodarone contains 37% iodine by weight, and therefore its use significantly increases iodine intake; iodine deficiency may increase response to antithyroid agents requiring a decrease in dosage or shorter duration of therapy with antithyroid agents. /Antithyroid agents/
As thyroid and metabolic status of patient decreases toward normal, response to oral anticoagulants may decrease; however, if thioamide-induced hypoprothrombinemia occurs, anticoagulant effect may be enhanced; adjustment of oral anticoagulant dosage on the basis of prothrombin time is recommended. /Antithyroid agents/
For more Interactions (Complete) data for METHIMAZOLE (6 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT

Dates

Last modified: 08-15-2023
1: Hill KE, Mills PC, Jones BR, Bolwell CF, Aberdein D, Chambers JP. Percutaneous absorption of methimazole: an in vitro study of the absorption pharmacokinetics for two different vehicles. J Vet Pharmacol Ther. 2015 Dec;38(6):581-9. doi: 10.1111/jvp.12213. Epub 2015 Feb 16. PubMed PMID: 25683868.
2: Hill KE, Chambers JP, Jones BR, Bolwell CF, Aberdein D, Mills PC. Trans-pinnal movement of methimazole: an in vitro study showing that methimazole can cross from the inner to outer pinna of cats. J Feline Med Surg. 2015 Dec;17(12):1005-11. doi: 10.1177/1098612X14567548. Epub 2015 Jan 19. PubMed PMID: 25600079.
3: Hill KE, Chambers JP, Jones BR, Bolwell CF, Aberdein D, Mills PC. Regional variations in percutaneous absorption of methimazole: an in vitro study on cat skin. J Vet Pharmacol Ther. 2015 Dec;38(6):616-8. doi: 10.1111/jvp.12220. Epub 2015 Feb 26. PubMed PMID: 25728360.
4: Chen QL, Luo Z, Shi X, Wu K, Zhuo MQ, Song YF, Hu W. Dietary methimazole-induced hypothyroidism reduces hepatic lipid deposition by down-regulating lipogenesis and up-regulating lipolysis in Pelteobagrus fulvidraco. Gen Comp Endocrinol. 2015 Jun-Jul;217-218:28-36. doi: 10.1016/j.ygcen.2015.05.006. Epub 2015 May 15. PubMed PMID: 25985894.
5: Dorraji PS, Jalali F. Sensitive amperometric determination of methimazole based on the electrocatalytic effect of rutin/multi-walled carbon nanotube film. Bioelectrochemistry. 2015 Feb;101:66-74. doi: 10.1016/j.bioelechem.2014.07.009. Epub 2014 Aug 12. PubMed PMID: 25128894.
6: Heidari R, Niknahad H, Jamshidzadeh A, Azarpira N, Bazyari M, Najibi A. Carbonyl traps as potential protective agents against methimazole-induced liver injury. J Biochem Mol Toxicol. 2015 Apr;29(4):173-81. doi: 10.1002/jbt.21682. Epub 2014 Dec 24. Erratum in: J Biochem Mol Toxicol. 2015 Aug;29(8):398. Dosage error in article text. PubMed PMID: 25545158.
7: Cheung CL, Sing CW, Tang CS, Cheng VK, Pirmohamed M, Choi CH, Hung CS, Lau EY, Lee KF, Mak MW, Leung JY, Wong TW, Ho AY, Chan KW, Hung V, Tam V, Siu SC, Pang HK, Wat WZ, Lee HH, Chung CT, Hue RS, Sham PC, Cheung BM, Wong IC, Tan KC, Kung A. HLA-B*38:02:01 predicts carbimazole/methimazole-induced agranulocytosis. Clin Pharmacol Ther. 2016 May;99(5):555-61. doi: 10.1002/cpt.309. Epub 2016 Jan 12. PubMed PMID: 26599303.
8: Kruljac I, Solter D, Vrkljan AM, Solter M. Remission of Graves' disease is not related to early restoration of euthyroidism with high-dose methimazole therapy. Endocr Res. 2015;40(1):25-8. doi: 10.3109/07435800.2014.914038. Epub 2014 May 15. PubMed PMID: 24833206.
9: Urquiza NM, Islas MS, Ariza ST, Jori N, Martínez Medina JJ, Lavecchia MJ, López Tévez LL, Lezama L, Rojo T, Williams PA, Ferrer EG. Anti-thyroid and antifungal activities, BSA interaction and acid phosphatase inhibition of methimazole copper(II) complexes. Chem Biol Interact. 2015 Mar 5;229:64-72. doi: 10.1016/j.cbi.2014.12.036. Epub 2015 Jan 29. PubMed PMID: 25641192.
10: Alapati A, Deosarkar SP, Lanier OL, Qi C, Carlson GE, Burdick MM, Schwartz FL, McCall KD, Bergmeier SC, Goetz DJ. Simple modifications to methimazole that enhance its inhibitory effect on tumor necrosis factor-α-induced vascular cell adhesion molecule-1 expression by human endothelial cells. Eur J Pharmacol. 2015 Mar 15;751:59-66. doi: 10.1016/j.ejphar.2015.01.032. Epub 2015 Jan 29. PubMed PMID: 25641748; PubMed Central PMCID: PMC5019189.
11: Aldridge C, Behrend EN, Martin LG, Refsal K, Kemppainen RJ, Lee HP, Chciuk K. Evaluation of thyroid-stimulating hormone, total thyroxine, and free thyroxine concentrations in hyperthyroid cats receiving methimazole treatment. J Vet Intern Med. 2015 May-Jun;29(3):862-8. doi: 10.1111/jvim.12575. Epub 2015 Apr 1. PubMed PMID: 25832129; PubMed Central PMCID: PMC4895416.
12: Kaysin A, Viera AJ. A case of atypical Bartonella henselae infection in a patient with methimazole-induced agranulocytosis. BMJ Case Rep. 2015 Aug 27;2015. pii: bcr2015209314. doi: 10.1136/bcr-2015-209314. PubMed PMID: 26315358.
13: Stafford D, Vaidyanathan P, Kaplowitz P. Children with hyperthyroidism younger than age 7 require higher mg/kg doses of methimazole to normalize free T4 compared to older children. J Pediatr Endocrinol Metab. 2015 Nov 1;28(11-12):1339-42. doi: 10.1515/jpem-2015-0024. PubMed PMID: 26226121.
14: Yoshihara A, Noh JY, Watanabe N, Mukasa K, Ohye H, Suzuki M, Matsumoto M, Kunii Y, Suzuki N, Kameda T, Iwaku K, Kobayashi S, Sugino K, Ito K. Substituting Potassium Iodide for Methimazole as the Treatment for Graves' Disease During the First Trimester May Reduce the Incidence of Congenital Anomalies: A Retrospective Study at a Single Medical Institution in Japan. Thyroid. 2015 Oct;25(10):1155-61. doi: 10.1089/thy.2014.0581. Epub 2015 Aug 28. PubMed PMID: 26222916.
15: Hill KE, Gieseg MA, Bridges J, Chambers JP. The pharmacokinetics of methimazole in a novel lipophilic formulation administered transdermally to healthy cats. N Z Vet J. 2014 Jul;62(4):208-13. doi: 10.1080/00480169.2013.875990. Epub 2014 Feb 28. PubMed PMID: 24350893.

Explore Compound Types